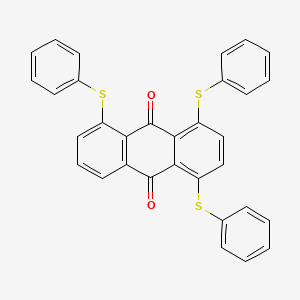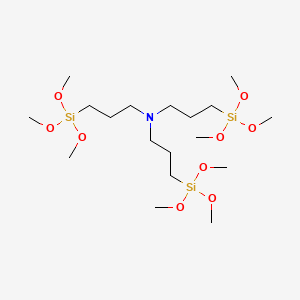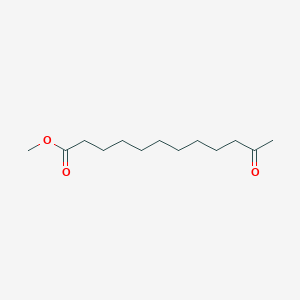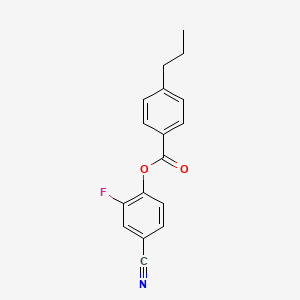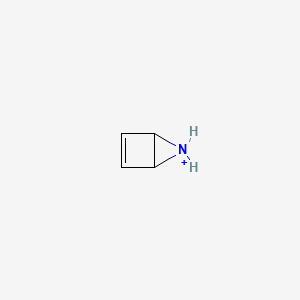
Pubchem_71414656
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71414656 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71414656 involves specific reaction conditions and reagents. Detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of certain glucosamine salts involves reacting glucosamine hydrochloride with a metal sulfate in an aqueous solvent, followed by precipitation with a liquid precipitating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_71414656 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while substitution could result in a compound with a different functional group.
Wissenschaftliche Forschungsanwendungen
Pubchem_71414656 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be involved in studies related to cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of Pubchem_71414656 involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pubchem_71414656 can be found in databases like ChEMBL and KEGG Compound. These compounds may share structural similarities or functional properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, which may include specific reactivity, stability, or biological activity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
84316-23-4 |
|---|---|
Molekularformel |
C4H6N+ |
Molekulargewicht |
68.10 g/mol |
IUPAC-Name |
5-azoniabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H5N/c1-2-4-3(1)5-4/h1-5H/p+1 |
InChI-Schlüssel |
MSXYRMCVXRZUIV-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC2C1[NH2+]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)

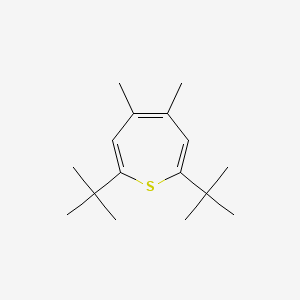
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
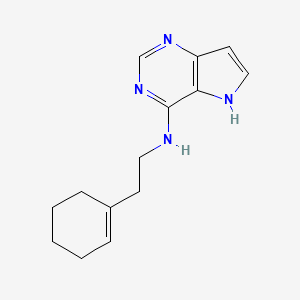
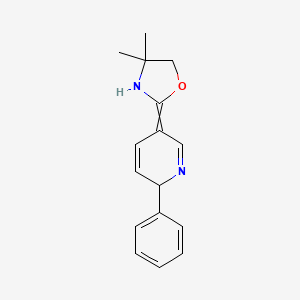
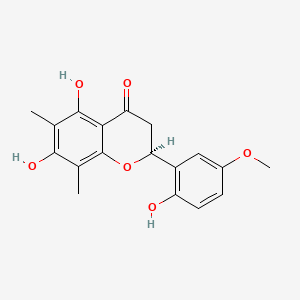
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
